5-Bromo-2-(3,4-difluorophenoxy)aniline
Description
5-Bromo-2-(3,4-difluorophenoxy)aniline is a brominated aromatic amine featuring a 3,4-difluorophenoxy substituent. Its structure combines a bromine atom at the 5-position of the aniline ring and a 3,4-difluorophenoxy group at the 2-position. This compound is of interest in medicinal chemistry and materials science due to the electron-withdrawing effects of fluorine and bromine, which can modulate reactivity and stability .
Properties
IUPAC Name |
5-bromo-2-(3,4-difluorophenoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrF2NO/c13-7-1-4-12(11(16)5-7)17-8-2-3-9(14)10(15)6-8/h1-6H,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSEVZGAEUROJHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=C2)Br)N)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-Bromo-2-(3,4-difluorophenoxy)aniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-difluorophenol and 5-bromo-2-nitroaniline.
Reaction Conditions: The reaction involves the nucleophilic aromatic substitution of 3,4-difluorophenol with 5-bromo-2-nitroaniline in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide at elevated temperatures.
Reduction: The resulting nitro compound is then reduced to the corresponding aniline using a reducing agent such as palladium on carbon and hydrogen gas.
Purification: The final product is purified by recrystallization or column chromatography to obtain pure this compound.
Chemical Reactions Analysis
5-Bromo-2-(3,4-difluorophenoxy)aniline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions. For example, it can undergo Suzuki coupling reactions with boronic acids to form biaryl compounds.
Oxidation and Reduction: The aniline group can be oxidized to form nitroso or nitro derivatives, while reduction can convert it back to the aniline form.
Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases or imines.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Bromo-2-(3,4-difluorophenoxy)aniline has several scientific research applications:
Proteomics Research: It is used as a biochemical tool in proteomics to study protein interactions and functions.
Medicinal Chemistry: The compound is investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug discovery.
Material Science: It is used in the synthesis of advanced materials with specific electronic and optical properties.
Chemical Biology: The compound is employed in chemical biology to study the effects of specific functional groups on biological systems.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(3,4-difluorophenoxy)aniline involves its interaction with specific molecular targets. The bromine and fluorine atoms, along with the aniline group, contribute to its binding affinity and specificity towards certain proteins or enzymes. The compound can modulate the activity of these targets by forming covalent or non-covalent interactions, thereby affecting various biochemical pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Variations
Key structural analogs include:
5-Bromo-2-(trifluoromethyl)aniline (CAS 703-91-3): Substitutes the difluorophenoxy group with a trifluoromethyl (-CF₃) group. The -CF₃ group enhances lipophilicity and metabolic stability compared to the ether-linked difluorophenoxy group .
5-Bromo-2-(3-ethoxyphenoxy)aniline (CAS 946665-32-3): Replaces fluorine atoms with an ethoxy (-OCH₂CH₃) group, increasing steric bulk and altering electronic properties .
Physical Properties
| Compound | Molecular Formula | Molecular Weight | Boiling Point (°C) | Density (g/cm³) |
|---|---|---|---|---|
| 5-Bromo-2-(3,4-difluorophenoxy)aniline* | C₁₂H₇BrF₂NO | 298.10 | Not reported | Not reported |
| 5-Bromo-2-(trifluoromethyl)aniline | C₇H₅BrF₃N | 240.02 | 84–86 (5 Torr) | 1.712 |
| 5-Bromo-2-(3-ethoxyphenoxy)aniline | C₁₄H₁₃BrNO₂ | 308.17 | Not reported | Not reported |
| 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline | C₇H₄BrF₄N | 258.01 | Not reported | Not reported |
*Estimated based on structural analogs .
Biological Activity
5-Bromo-2-(3,4-difluorophenoxy)aniline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound this compound has the following molecular formula: . It features a bromine atom and two fluorine atoms on the phenyl rings, which may influence its biological activity by altering electronic properties and steric factors.
Synthesis
The synthesis of this compound typically involves the following steps:
- Starting Materials : The synthesis begins with 5-bromoaniline and 3,4-difluorophenol.
- Reaction Conditions : The reaction is usually conducted in the presence of a base (e.g., potassium carbonate) and a solvent such as dimethylformamide (DMF).
- Purification : The product is purified through recrystallization or chromatography.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against various cancer cell lines, demonstrating significant growth inhibition.
- Cell Lines Tested : Commonly tested cell lines include MCF-7 (breast cancer) and A549 (lung cancer).
- IC50 Values : The compound exhibits IC50 values in the micromolar range, indicating effective cytotoxicity against these cancer cells.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 10.5 |
| A549 | 12.3 |
The mechanism of action for this compound involves:
- Inhibition of Cell Proliferation : The compound induces cell cycle arrest at the G2/M phase.
- Apoptosis Induction : It activates apoptotic pathways by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2.
- VEGFR Inhibition : Preliminary findings suggest that it may inhibit vascular endothelial growth factor receptor (VEGFR) signaling, which is crucial for tumor angiogenesis.
Additional Biological Activities
Beyond its anticancer effects, this compound has shown promise in other areas:
- Antimicrobial Activity : Studies indicate that it possesses antibacterial properties against certain strains of bacteria.
- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory activity, making it a candidate for treating inflammatory diseases.
Case Studies
-
Study on MCF-7 Cells : A study demonstrated that treatment with this compound resulted in a significant increase in apoptotic markers after 24 hours of exposure.
- Findings : Increased levels of caspase-3 and caspase-9 were observed, indicating activation of the intrinsic apoptotic pathway.
- VEGFR Inhibition Study : Another investigation assessed the compound's effect on VEGFR signaling pathways in vitro, revealing a dose-dependent decrease in VEGF-induced proliferation of endothelial cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
